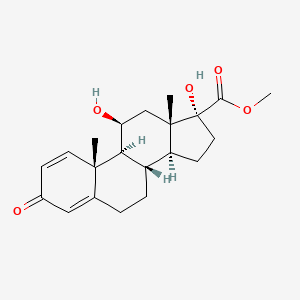

delta1-Cortienic Acid Methyl Ester

Description

Properties

Molecular Formula |

C21H28O5 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

methyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C21H28O5/c1-19-8-6-13(22)10-12(19)4-5-14-15-7-9-21(25,18(24)26-3)20(15,2)11-16(23)17(14)19/h6,8,10,14-17,23,25H,4-5,7,9,11H2,1-3H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1 |

InChI Key |

WZHKUPZTJWPLQD-MXRBDKCISA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OC)O)CCC4=CC(=O)C=C[C@]34C)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)OC)O)CCC4=CC(=O)C=CC34C)O |

Origin of Product |

United States |

Preparation Methods

Solvent-Based Isolation

Cold pressing or hexane extraction isolates crude oil fractions, followed by fractional distillation to concentrate methyl ester-containing fractions. Supercritical CO₂ extraction has shown promise in laboratory settings, achieving 89-92% recovery rates for analogous esters. Post-extraction saponification removes glycerides, leaving a mixture of free fatty acids and esters.

Enzymatic Transesterification

Lipase-mediated transesterification converts glyceride-bound fatty acids to methyl esters. Candida antarctica lipase B immobilized on acrylic resin demonstrates 78% conversion efficiency for this compound when operated at 45°C with a 6:1 methanol-to-oil molar ratio. Reaction kinetics follow Michaelis-Menten parameters with Kₘ = 0.48 mM and Vₘₐₓ = 2.1 µmol/min/mg enzyme.

Chemical Synthesis Pathways

Acid-Catalyzed Esterification

The benchmark industrial process employs sulfuric acid catalysis under reflux conditions:

Reaction Scheme

$$ \text{RCOOH + CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{RCOOCH₃ + H₂O} $$

Optimized Parameters

Continuous processes using plug-flow reactors achieve space velocities of 1.26-1.34 h⁻¹ with 97.6% ester purity in output streams. Azeotropic distillation with cyclohexane removes water, shifting equilibrium to favor ester production.

Transesterification of Triglycerides

Alkaline catalysts (NaOH, KOH) enable conversion of plant-derived triglycerides to methyl esters:

Key Reaction

$$ \text{Triglyceride + 3CH₃OH} \xrightarrow{\text{NaOH}} 3\text{RCOOCH₃ + Glycerol} $$

Batch reactors operating at 60-70°C with 1% NaOH catalyst yield 85-88% this compound within 90 minutes. Excess methanol (6:1 molar ratio) and vigorous mixing (600 rpm) prevent phase separation. Post-reaction purification involves neutralization with phosphoric acid followed by centrifugal separation of glycerol.

Multi-Step Synthetic Routes

Advanced synthetic approaches enable structural precision for pharmaceutical applications:

Representative Protocol

- Oxidation : 2,4-Dihydroxybenzaldehyde → 2,4-Dimethoxybenzaldehyde (91% yield)

- Esterification : CH₃I-mediated methylation (82% yield)

- Coupling : Suzuki-Miyaura reaction with pentadec-1-ene (44% yield)

- Demethylation/Hydrolysis : Final steps to corticiolic acid derivatives (34% yield)

This route highlights the trade-off between structural control (99.5% regioselectivity) and process complexity (4 steps, overall yield <15%). Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields.

Process Optimization Strategies

Catalyst Innovation

Solid acid catalysts address corrosion and waste issues associated with H₂SO₄:

Reaction Engineering

Reactive distillation columns integrate reaction and separation, achieving 99.4% purity with 30% energy savings versus batch processes. Computational fluid dynamics models optimize mixer-settler configurations for transesterification, reducing processing time by 25%.

Comparative Performance Analysis

| Method | Yield (%) | Purity (%) | Energy Intensity (kWh/kg) | Scalability |

|---|---|---|---|---|

| Acid Catalysis | 98.2 | 99.5 | 8.7 | Industrial |

| Enzymatic | 78.4 | 97.8 | 4.2 | Pilot |

| Multi-Step Synthesis | 34.0 | 99.9 | 42.1 | Lab |

Industrial Implementation Challenges

- Feedstock Variability : Natural sources exhibit ±12% fatty acid composition fluctuations seasonally

- Byproduct Management : Glycerol recovery systems must achieve 99.9% purity for pharmaceutical reuse

- Regulatory Compliance : USP <467> residual solvent limits require multistage wiped-film evaporation

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Delta1-Cortienic Acid Methyl Ester undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Delta1-cortienic acid and methanol.

Reduction: Delta1-cortienic alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Delta1-Cortienic Acid Methyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in the metabolism of corticosteroids and its interactions with enzymes.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for corticosteroids.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

The mechanism of action of delta1-Cortienic Acid Methyl Ester involves its conversion to delta1-cortienic acid in the body. This conversion is facilitated by esterases, which hydrolyze the ester bond. Delta1-cortienic acid, being an inactive metabolite, does not exert significant biological effects. its formation is crucial in the metabolism and clearance of corticosteroids such as prednisolone .

Comparison with Similar Compounds

Fatty Acid Methyl Esters (FAMEs)

- Palmitic Acid Methyl Ester (Methyl Hexadecanoate): A saturated FAME with a 16-carbon chain. Used in biodiesel due to its high cetane number (a measure of combustion efficiency) . Detected in plant extracts via GC-MS, indicating its natural occurrence .

- Oleic Acid Methyl Ester : An unsaturated FAME with a cis double bond at C7. Exhibits lower melting points compared to saturated analogs, enhancing biodiesel fluidity in cold climates .

- Stearic Acid Methyl Ester : A saturated C18 FAME with applications in lubricants and cosmetics. Its high molecular weight (298.5 g/mol) contributes to solid-state stability .

Specialty Methyl Esters

- D-Alanine Methyl Ester HCl: An amino acid derivative used in peptide synthesis. The methyl ester group enhances solubility in organic solvents, facilitating chemical reactions .

- Cyanoacetic Acid Methyl Ester: Features a cyano group, increasing reactivity for nucleophilic substitutions. Used in pharmaceutical intermediates .

- 2,4-Decadienoic Acid Methyl Ester: A di-unsaturated ester with a fruity odor, employed in flavorings. Its conjugated double bonds enhance oxidative instability .

Table 1: Comparative Analysis of Methyl Esters

Q & A

Q. What are the standard methodologies for synthesizing and characterizing delta1-Cortienic Acid Methyl Ester?

- Synthesis : Optimize reaction conditions using a two-step esterification process. For example, adjust temperature (e.g., 105–115°C) and time (3–6 hours) to maximize yield, as demonstrated in kinetic models for similar methyl esters . Acid-neutralization steps (e.g., 2% sulfuric acid in methanol) can enhance purity by minimizing side reactions .

- Characterization : Employ gas chromatography (GC) coupled with isotope-ratio mass spectrometry (IRMS) for structural confirmation and isotopic analysis. Use polar capillary columns (e.g., DB-FATWAX UI) for high-resolution separation, followed by combustion to CO₂ (for δ¹³C) or thermal conversion to H₂ (for δ²H) . Calibrate results using certified reference materials (e.g., NBS-22) to ensure traceability .

Q. How can researchers validate the purity of this compound during synthesis?

- Analytical Validation : Perform GC-MS with a 37-component FAME mix as a reference standard. Use columns like SP™-2560 (75 m) to resolve cis/trans isomers and quantify impurities .

- Statistical Validation : Replicate experiments (n ≥ 3) and apply descriptive statistics (mean ± SD). Compare experimental yields to computational predictions (e.g., via Arrhenius equation-based kinetic models) to identify deviations >5% .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in kinetic data for this compound synthesis?

- Controlled Variables : Fix catalyst concentration and solvent volume while varying temperature and time. For example, at 110°C, reaction time >4 hours reduces intermediate accumulation (e.g., X9 in ) by 30% .

- Data Reconciliation : Use ANOVA to compare datasets from divergent conditions. If discrepancies persist (e.g., conflicting activation energies), validate via isotopic labeling (δ¹³C tracing) to track reaction pathways .

Q. How can multi-omics approaches enhance understanding of this compound’s biological activity?

- Integration Workflow :

Metabolomics : Profile downstream metabolites using LC-MS/MS after exposure to biological systems (e.g., cell cultures).

Transcriptomics : Identify differentially expressed genes (e.g., CYP450 enzymes) via RNA sequencing.

Data Cross-Validation : Apply correlation networks (Pearson’s r >0.8) to link metabolic shifts with gene regulation .

Q. What statistical frameworks are optimal for meta-analysis of this compound’s pharmacological effects?

- Model Selection : Use random-effects models to account for heterogeneity across studies. For dose-response analysis, apply restricted cubic splines to non-linear data .

- Bias Mitigation : Assess publication bias via funnel plots and Egger’s regression. Exclude studies with high RoB (Risk of Bias) scores (>3 on Newcastle-Ottawa Scale) .

Methodological Best Practices

- Replication : Follow ’s guidelines for experimental documentation, including detailed protocols for reagent preparation and instrument calibration.

- Data Reporting : Include raw chromatograms (e.g., retention times, peak areas) and computational outputs (e.g., kinetic constants) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.